molecular formula C20H18N4O3 B11662056 N'-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11662056
M. Wt: 362.4 g/mol
InChI Key: RMODNURCGXRUGE-FMCGGJTJSA-N
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Description

N'-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide is a hydrazide derivative featuring a pyrazine core conjugated to a substituted benzylidene moiety. Its structure includes a 3-benzyloxy-4-methoxyphenyl group in the Z-configuration, distinguishing it from E-isomers and other analogs.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(Z)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C20H18N4O3/c1-26-18-8-7-16(11-19(18)27-14-15-5-3-2-4-6-15)12-23-24-20(25)17-13-21-9-10-22-17/h2-13H,14H2,1H3,(H,24,25)/b23-12-

InChI Key

RMODNURCGXRUGE-FMCGGJTJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=NC=CN=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via a three-step mechanism:

  • Protonation of the aldehyde : The carbonyl oxygen of 3-(benzyloxy)-4-methoxybenzaldehyde is protonated by acetic acid, polarizing the carbonyl group and making the carbon more electrophilic.

  • Nucleophilic attack : The primary amine of pyrazine-2-carbohydrazide attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Dehydration : The intermediate loses a water molecule, resulting in the formation of the hydrazone bond and the Z-isomer due to steric hindrance from the bulky benzyloxy and methoxy groups.

Optimization Parameters

  • Solvent : Ethanol is preferred over methanol due to its higher boiling point (78°C vs. 65°C), which allows prolonged reflux without rapid solvent evaporation.

  • Catalyst loading : Yields plateau at 10 mol% acetic acid, with higher concentrations causing side reactions such as aldehyde dimerization.

  • Reaction time : Completion typically requires 6–8 hours, as confirmed by thin-layer chromatography (TLC) monitoring.

Table 1: Classical Acid-Catalyzed Synthesis Conditions

ParameterOptimal ValueYield (%)
SolventEthanol82–85
Catalyst (Acetic Acid)10 mol%85
TemperatureReflux (78°C)
Time6–8 hours

Solvent-Free Mechanochemical Approaches

Recent advances emphasize solvent-free methods to reduce environmental impact. Ball milling or grinding the reactants with solid acid catalysts (e.g., montmorillonite K10) achieves comparable yields to classical methods while eliminating solvent waste.

Procedure

Equimolar amounts of pyrazine-2-carbohydrazide and 3-(benzyloxy)-4-methoxybenzaldehyde are mixed with 5 wt% montmorillonite K10 and ground in a ball mill at 30 Hz for 45 minutes. The crude product is purified via recrystallization from ethanol.

Advantages and Limitations

  • Advantages :

    • Reaction time reduced to 45 minutes.

    • No solvent required, aligning with green chemistry principles.

  • Limitations :

    • Slightly lower yields (78–80%) due to incomplete mixing in solid-state reactions.

    • Requires specialized equipment (e.g., ball mill).

Microwave-Assisted Synthesis

Microwave irradiation accelerates the condensation by enhancing molecular collisions through dielectric heating. A typical protocol involves irradiating a mixture of reactants in ethanol with 10 mol% p-toluenesulfonic acid (PTSA) at 100°C for 15 minutes.

Table 2: Microwave-Assisted Synthesis Conditions

ParameterValueYield (%)
SolventEthanol88
Catalyst (PTSA)10 mol%
Temperature100°C
Time15 minutes

Key Observations

  • Microwave methods achieve 15–20% higher yields than classical methods due to uniform heating and reduced side reactions.

  • The Z-isomer selectivity remains consistent (>98%), as confirmed by NMR spectroscopy.

Green Chemistry Approaches

Deep Eutectic Solvents (DES)

DES composed of choline chloride and urea (1:2 molar ratio) serve as recyclable reaction media. Reaction conditions: 70°C for 1 hour, yielding 84% product with 99% purity after extraction.

Biocatalytic Methods

Immobilized lipase enzymes (e.g., Candida antarctica Lipase B) catalyze the condensation at 50°C in water, achieving 75% yield. While environmentally benign, enzymatic methods require longer reaction times (24 hours).

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)TimeEnvironmental Impact
Classical Acid856–8 hoursModerate
Solvent-Free8045 minutesLow
Microwave8815 minutesModerate
DES841 hourLow
Biocatalytic7524 hoursVery Low

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol or ethyl acetate/hexane mixtures (1:3), yielding colorless crystals with >99% purity (HPLC).

Spectroscopic Data

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, CH=N), 7.45–7.32 (m, 5H, benzyl), 6.92 (s, 1H, pyrazine).

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Scientific Research Applications

N’-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs vary in substituents, configuration (E/Z), and heterocyclic cores. Key examples include:

Compound Name Core Structure Substituents Configuration Key Reference
N'-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide Pyrazine 3-Benzyloxy-4-methoxyphenyl Z Target
(E)-N'-[(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene]pyrazine-2-carbohydrazide (Compound 34) Pyrazine 4-Bromophenyl-pyrazole E
N′-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}nicotinohydrazide Nicotinamide 4-Benzyloxy-3-methoxyphenyl E
4-(Benzyloxy)-N′-[(E)-{3-[(4-chlorobenzyl)oxy]phenyl}methylene]benzohydrazide Benzohydrazide 4-Chlorobenzyloxy-phenyl E
N-(4-Methoxybenzylidene)-N'-(2-pyridyl)hydrazine Hydrazine 4-Methoxyphenyl, 2-pyridyl E

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., bromo, chloro) enhance antitubercular activity in pyrazine analogs (e.g., Compound 34, MIC = 0.78 µg/mL) .
Antitubercular Activity

Pyrazine-2-carbohydrazide derivatives exhibit notable activity against Mycobacterium tuberculosis:

  • Compound 34 (E-configuration): MIC = 0.78 µg/mL , surpassing pyrazinamide and ethambutol .
  • Compound 36 (E-configuration): MIC = 1.56 µg/mL , comparable to ethambutol .
  • Molecular docking studies of E-isomers show favorable interactions with pantothenate synthetase, a key enzyme in TB pathogenesis .
Antioxidant and Antimicrobial Activity

Hydrazide derivatives with 4-methoxybenzylidene groups (e.g., ) demonstrate antioxidant properties, though the target compound’s activity remains unexplored .

Physicochemical Properties

  • Solubility : Pyrazine cores generally improve aqueous solubility relative to benzothiazine or quinazoline derivatives (e.g., ) .

Q & A

What are the critical parameters for optimizing the synthesis of N'-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide?

Level: Basic
Methodological Answer:
The synthesis involves a condensation reaction between pyrazine-2-carbohydrazide and 3-benzyloxy-4-methoxybenzaldehyde. Key parameters include:

  • Temperature: Maintain reflux conditions (~80–100°C) to ensure efficient imine bond formation without side reactions.
  • Solvent Choice: Polar aprotic solvents (e.g., ethanol or DMF) enhance reaction kinetics .
  • Reaction Time: 6–12 hours, monitored via thin-layer chromatography (TLC) to track intermediate formation .
  • Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradient) ensures high purity (>95%). For microcrystalline products, recrystallization in ethanol is recommended .

How is the structural integrity of this compound validated post-synthesis?

Level: Basic
Methodological Answer:
Structural confirmation requires multi-modal analysis:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify the hydrazone linkage (δ 8.5–9.0 ppm for NH and imine protons) and aromatic substituents .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (calculated for C21H18N4O3\text{C}_{21}\text{H}_{18}\text{N}_4\text{O}_3: 382.13 g/mol) .
  • X-ray Crystallography: Single-crystal analysis using SHELX software refines bond lengths and stereochemistry, critical for verifying the Z-configuration of the hydrazone group .

What computational strategies predict the compound's biological interactions?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina models binding modes with target proteins (e.g., Mycobacterium tuberculosis pantothenate synthetase). The pyrazine ring and benzyloxy group show strong π-π stacking and hydrogen bonding in docking studies .
  • MD Simulations: GROMACS or AMBER assess binding stability over 100-ns trajectories, evaluating RMSD and ligand-protein interaction maps .
  • QSAR Modeling: Correlate substituent effects (e.g., methoxy vs. benzyloxy groups) with bioactivity using descriptors like logP and polar surface area .

How does the hydrazone linkage influence bioactivity compared to similar derivatives?

Level: Advanced
Methodological Answer:
The hydrazone group (N–N=C) enables:

  • Chelation Potential: Binds transition metals (e.g., Cu²⁺), enhancing antimicrobial activity. Copper complexes of analogous hydrazides show 2–3× lower MIC values against TB .
  • pH-Dependent Stability: The imine bond hydrolyzes in acidic environments (e.g., lysosomes), enabling targeted drug release .
  • Comparative Studies: Derivatives lacking the hydrazone group (e.g., simpler hydrazines) exhibit reduced activity, confirming its role in target engagement .

What strategies resolve contradictions in bioassay data across studies?

Level: Advanced
Methodological Answer:

  • Assay Standardization: Control variables like bacterial strain (e.g., H37Rv vs. clinical isolates) and culture medium (e.g., Middlebrook 7H9 vs. Löwenstein-Jensen) .
  • Dose-Response Curves: Use Hill slopes to differentiate true efficacy from assay artifacts. For example, steep slopes suggest specific target binding, while shallow slopes indicate nonspecific interactions .
  • Meta-Analysis: Pool data from >10 studies to identify outliers and calculate weighted MIC averages. Tools like RevMan or R facilitate statistical harmonization .

How are derivatives synthesized to improve solubility and bioavailability?

Level: Advanced
Methodological Answer:

  • PEGylation: Introduce polyethylene glycol (PEG) chains via esterification of the methoxy group, enhancing aqueous solubility .
  • Protonation Sites: Modify the pyrazine ring with amino groups (e.g., –NH₂ at position 5) to increase pH-dependent solubility in gastric fluid .
  • Co-Crystallization: Co-formulate with cyclodextrins to improve dissolution rates. Phase solubility diagrams (e.g., Higuchi model) guide excipient selection .

What analytical methods quantify trace impurities in bulk samples?

Level: Basic
Methodological Answer:

  • HPLC-PDA: Reverse-phase C18 columns (acetonitrile/water gradient) resolve impurities <0.1%. Validate with spiked samples of known byproducts (e.g., unreacted aldehyde) .
  • GC-MS: Detect volatile degradation products (e.g., benzyl alcohol) under thermal stress (40–60°C) .
  • ICP-MS: Quantify heavy metal residues (e.g., Pd from catalysts) at ppb levels .

What are the key considerations for scaling up synthesis without compromising yield?

Level: Advanced
Methodological Answer:

  • Flow Chemistry: Continuous reactors (e.g., Corning AFR) maintain precise temperature control and reduce batch-to-batch variability .
  • Catalyst Recycling: Immobilize Pd/C on mesoporous silica for Suzuki couplings, achieving >90% recovery over 5 cycles .
  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progress, enabling real-time adjustments to solvent ratios .

How does stereochemistry (Z vs. E isomer) affect pharmacological properties?

Level: Advanced
Methodological Answer:

  • Stereoselective Synthesis: Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) to enrich the Z-isomer .
  • Bioactivity Differences: Z-isomers show 5–10× higher activity against Mycobacterium tuberculosis due to better fit in the hydrophobic enzyme pocket .
  • Isomer Interconversion: Monitor E/Z ratios under physiological pH (7.4) via HPLC to assess in vivo stability .

What in vitro models best predict in vivo efficacy for this compound?

Level: Advanced
Methodological Answer:

  • 3D Tumor Spheroids: Test antiproliferative effects in HT-29 colon cancer spheroids, mimicking tumor microenvironments .
  • Macrophage Infection Models: Use THP-1 macrophages infected with Mycobacterium tuberculosis to evaluate intracellular bactericidal activity .
  • Hepatic Microsomes: Assess metabolic stability (t₁/₂ >60 min suggests suitability for oral dosing) .

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